![molecular formula C22H25NO6 B12781061 N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine;(E)-but-2-enedioic acid CAS No. 81320-46-9](/img/structure/B12781061.png)
N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine;(E)-but-2-enedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine;(E)-but-2-enedioic acid is a complex organic compound that features a benzodioxepin ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine typically involves multiple steps, starting with the formation of the benzodioxepin ring. This can be achieved through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to maximize yield and minimize by-products. This often includes the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .
化学反応の分析
Types of Reactions
N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
科学的研究の応用
N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: It could be explored for its potential therapeutic properties, such as acting on specific molecular targets.
Industry: It may be used in the development of new materials with unique properties.
作用機序
The mechanism of action of N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds include other benzodioxepin derivatives and related structures that share the benzodioxepin ring system. Examples include:
- 1,4-Benzodiazepines
- 1,4-Benzodioxanes
Uniqueness
N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine is unique due to its specific substitution pattern and the presence of the propan-2-amine group. This structural uniqueness can confer distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
81320-46-9 |
|---|---|
分子式 |
C22H25NO6 |
分子量 |
399.4 g/mol |
IUPAC名 |
N-[2-(6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]propan-2-amine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C18H21NO2.C4H4O4/c1-13(2)19-12-11-16-14-7-3-4-8-15(14)20-17-9-5-6-10-18(17)21-16;5-3(6)1-2-4(7)8/h3-10,13,16,19H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
CIPFJLOTTAAKNC-WLHGVMLRSA-N |
異性体SMILES |
CC(C)NCCC1C2=CC=CC=C2OC3=CC=CC=C3O1.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CC(C)NCCC1C2=CC=CC=C2OC3=CC=CC=C3O1.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




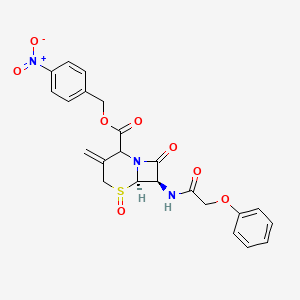
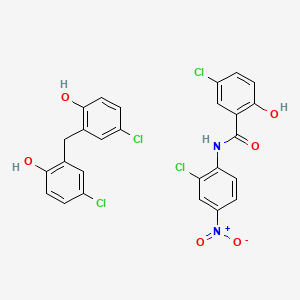
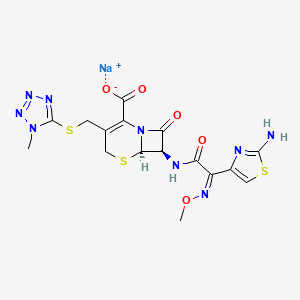
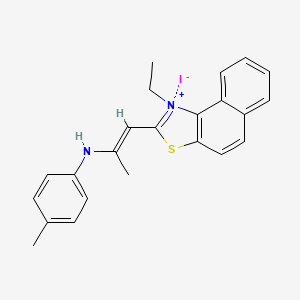

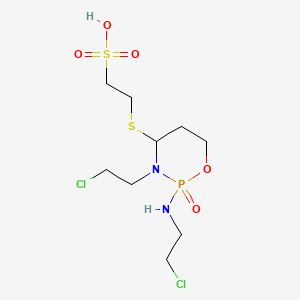
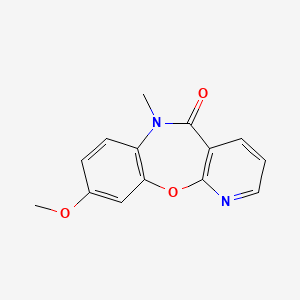
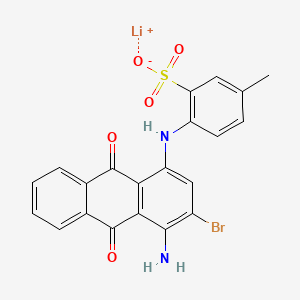
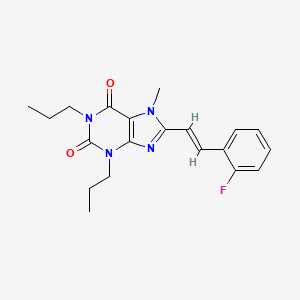
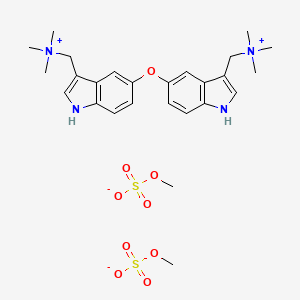
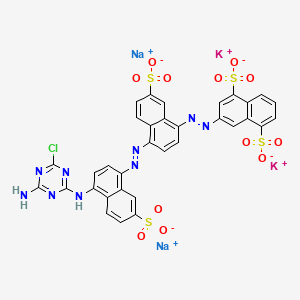
![methyl (1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B12781053.png)
